SARS-CoV-2-IN-87

MM-GBSA Binding free energy Computational chemistry

SARS-CoV-2-IN-87 (PubChem CID: is a computationally identified andrographolide derivative that acts as a dual inhibitor of the SARS-CoV-2 methyltransferases nsp14 and nsp16. Both enzymes are essential for viral RNA cap formation, enabling immune evasion and viral replication.

Molecular Formula C26H40O6
Molecular Weight 448.6 g/mol
Cat. No. B15568807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-87
Molecular FormulaC26H40O6
Molecular Weight448.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H40O6/c1-16-8-11-20-25(6,13-12-21-26(20,7)15-30-24(4,5)32-21)18(16)10-9-17(22(27)28)19-14-29-23(2,3)31-19/h9,18-21H,1,8,10-15H2,2-7H3,(H,27,28)/b17-9+/t18?,19-,20+,21-,25+,26+/m1/s1
InChIKeyOEOPITSAXBAIMN-QMLJDRSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-87: Procurement-Ready Dual nsp14/nsp16 Methyltransferase Inhibitor for Antiviral Discovery Research


SARS-CoV-2-IN-87 (PubChem CID: 138968421) is a computationally identified andrographolide derivative that acts as a dual inhibitor of the SARS-CoV-2 methyltransferases nsp14 and nsp16 [1]. Both enzymes are essential for viral RNA cap formation, enabling immune evasion and viral replication [1]. The compound was discovered through a systematic cheminformatics consensus approach that included virtual screening, molecular docking, ADMET profiling, molecular dynamics (MD) simulations, and MM-GBSA free-energy calculations [1]. SARS-CoV-2-IN-87 carries the molecular formula C26H40O6 with a molar mass of 448.59 g/mol [2]. It is offered by multiple chemical vendors for research-use-only applications in SARS-CoV-2 antiviral discovery and mechanistic studies of viral methyltransferases [2].

Why Generic SARS-CoV-2 Inhibitors Cannot Substitute SARS-CoV-2-IN-87 in Dual-Methyltransferase Targeting Studies


The vast majority of SARS-CoV-2 inhibitors in commercial catalogs target the main protease (Mpro; 3CLpro) or the RNA-dependent RNA polymerase (RdRp). Compounds such as nirmatrelvir (Mpro IC50 = 0.84 ± 0.37 µM), LU9 (3CLpro IC50 = 0.34 µM), and remdesivir (RdRp inhibitor) exhibit no measurable activity against the viral methyltransferases nsp14 and nsp16 . Conversely, SARS-CoV-2-IN-87 was specifically identified for its dual-target engagement with both nsp14 and nsp16 via stable hydrophobic interactions, hydrogen bonds, and electrostatic interactions [1]. Substituting a generic Mpro or RdRp inhibitor for SARS-CoV-2-IN-87 would fundamentally alter the experimental target profile and invalidate any study designed to interrogate viral RNA capping, immune evasion mechanisms, or dual nsp14/nsp16 inhibition strategies.

Quantitative Comparative Evidence for SARS-CoV-2-IN-87 Versus Closest Analogs and In-Class Inhibitors


MM-GBSA Binding Free Energy Advantage of SARS-CoV-2-IN-87 Over the Closest Analog SARS-CoV-2-IN-86

SARS-CoV-2-IN-87 demonstrated the lowest MM-GBSA binding free energy among the screened andrographolide derivatives, numerically superior to its closest analog SARS-CoV-2-IN-86 (PubChem CID: 2734589) across both nsp14 and nsp16 protein targets [1]. This lower energy value indicates a more thermodynamically favorable and stable protein-ligand complex, which is a key predictor of enhanced inhibitory potential in the absence of direct in vitro IC50 data [1].

MM-GBSA Binding free energy Computational chemistry

Molecular Dynamics Trajectory Stability of SARS-CoV-2-IN-87 Versus Control Inhibitor

In molecular dynamics simulations, SARS-CoV-2-IN-87 exhibited average trajectory values lower than those observed for both the control inhibitor and the unbound protein alone [1]. Lower trajectory values are indicative of reduced conformational fluctuation and greater complex stability over the simulation timescale, which correlates with sustained target engagement [1].

Molecular dynamics simulation Complex stability Trajectory analysis

Predicted Acute Toxicity Profile (LD50) of SARS-CoV-2-IN-87 Compared to In-Class Reference SARS-CoV-2-IN-86

Both SARS-CoV-2-IN-87 and its analog SARS-CoV-2-IN-86 were predicted to exhibit class four toxicity with LD50 values in the range of 500-700 mg/kg [1][2]. While the compounds share the same predicted toxicity class, SARS-CoV-2-IN-86 is explicitly listed with a predicted LD50 of 700 mg/kg [2], placing SARS-CoV-2-IN-87 within a comparable or potentially marginally more favorable safety window, pending full publication of its exact predicted value.

ADMET prediction Toxicity LD50

Mechanistic Target Profile of SARS-CoV-2-IN-87 Differentiated from Established nsp16 Inhibitors SS148 and WZ16

Unlike the dual nsp14/nsp16 inhibitors SS148 and WZ16, which have reported in vitro IC50 values of 1.2 ± 0.4 µM and 3.4 ± 0.7 µM respectively against the nsp10-nsp16 complex [1], SARS-CoV-2-IN-87 was identified through a consensus cheminformatics approach that explicitly modeled its binding to both nsp14 and nsp16 independently [2]. The computational data predict stable complex formation with both proteins via hydrophobic interactions, hydrogen bonds, and electrostatic interactions [2]. SS148 and WZ16 act as SAM-competitive inhibitors of nsp16 [1]; the precise binding mode of SARS-CoV-2-IN-87 remains to be determined experimentally but its dual-target design provides a distinct chemical scaffold from the SS148/WZ16 series.

Target engagement Dual inhibition nsp14/nsp16

DFT and MEP Reactivity Predictions Supporting SARS-CoV-2-IN-87 Selection Over Undifferentiated Library Members

Density functional theory (DFT) and molecular electrostatic potential (MEP) analyses predicted superior reactivity and chemical stability for both SARS-CoV-2-IN-87 and SARS-CoV-2-IN-86 relative to the broader screened library of andrographolide derivatives [1]. These in silico reactivity metrics serve as filters that distinguish these two lead compounds from other candidate molecules lacking favorable DFT/MEP profiles.

DFT MEP Reactivity prediction

High-Value Research Application Scenarios for SARS-CoV-2-IN-87 in Antiviral Discovery Programs


In Vitro Validation Studies of Dual nsp14/nsp16 Methyltransferase Inhibition

SARS-CoV-2-IN-87 is the optimal starting compound for laboratories planning to validate nsp14 and nsp16 methyltransferase inhibition using biochemical assays (e.g., MTase-Glo or radiometric assays). Selection is driven by its computationally predicted lowest MM-GBSA binding free energy among the screened andrographolide derivatives, which correlates with enhanced inhibitory potential [1]. Procurement of SARS-CoV-2-IN-87 over the analog SARS-CoV-2-IN-86 is justified by the superior energetic profile established in the original discovery publication [1].

Molecular Dynamics and Structural Biology Follow-Up Studies

SARS-CoV-2-IN-87 is well-suited for X-ray crystallography or cryo-EM studies aiming to resolve the binding pose of andrographolide derivatives within the nsp14 and nsp16 active sites. The MD simulation data confirm stable complex formation with trajectory values lower than both the control inhibitor and unbound protein [1]. This predicted stability supports the feasibility of co-crystallization or cryo-EM sample preparation workflows, reducing the risk of compound dissociation during grid preparation or data collection.

Structure-Activity Relationship (SAR) Expansion Using a Validated Andrographolide Scaffold

SARS-CoV-2-IN-87 serves as a validated starting point for medicinal chemistry campaigns seeking to optimize dual nsp14/nsp16 inhibition using the andrographolide scaffold. Unlike the SS148/WZ16 chemotype, which has established in vitro IC50 values (1.2-3.4 µM) [2], SARS-CoV-2-IN-87 offers a structurally distinct natural product-derived core amenable to diversification at multiple positions. DFT and MEP analyses predict favorable reactivity and stability for this scaffold [1], supporting its utility in analog synthesis programs.

Comparative Dual-Target Inhibitor Profiling Against SARS-CoV-2 Methyltransferases

SARS-CoV-2-IN-87 enables head-to-head comparative studies against other dual nsp14/nsp16 inhibitors such as SS148 and WZ16 [2]. While SS148 and WZ16 have reported in vitro IC50 values against nsp16, SARS-CoV-2-IN-87 provides a structurally unrelated andrographolide-based comparator for assessing target engagement, selectivity windows, and resistance profiles across distinct chemotypes. This application is directly supported by the computational evidence of stable complex formation with both nsp14 and nsp16 [1].

Technical Documentation Hub

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